4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Description
4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative with a chlorinated pyrazole core and a 1-methylpyrazol-4-ylmethyl substituent. Key features include:
- Molecular formula: Presumed to be C₉H₈ClN₅O₂ (based on substituent analysis).
- Molecular weight: Estimated ~256–260 g/mol.
- Key substituents: A 3-nitro group (electron-withdrawing) and a 1-methylpyrazole moiety (moderately lipophilic).
The methylpyrazole substituent contributes to steric bulk and may modulate solubility .
Properties
IUPAC Name |
4-chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2/c1-12-3-6(2-10-12)4-13-5-7(9)8(11-13)14(15)16/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRRQRFTSWEFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
Pharmacological Activities
The pyrazole moiety has been extensively studied for its pharmacological properties. Compounds containing pyrazole rings have demonstrated various biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that modifications in the pyrazole structure can enhance these activities, making them suitable candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases . For instance, compounds similar to 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole have been evaluated for their ability to inhibit inflammatory mediators.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound under consideration has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
A notable study explored the synthesis of novel pyrazole derivatives and their cytotoxic effects on different cancer cell lines, demonstrating that structural modifications can significantly impact their efficacy .
Agricultural Applications
The compound may also have applications in agriculture as a potential pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific enzymes in pests, leading to their death or reduced viability. This application is crucial for developing environmentally friendly agricultural chemicals that target pests without harming beneficial organisms .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrazole ring provides a stable framework that can interact with various biological macromolecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:
Key Trends and Research Findings
Nitro vs. Amine Substitution :
- The nitro group in the target compound (vs. amine in analogs) reduces basicity (predicted pKa ~2.4 for nitro derivatives ) and increases electrophilicity, making it more reactive in nucleophilic substitution or reduction reactions .
- Amine-substituted analogs (e.g., ) exhibit higher solubility in aqueous media due to protonation at physiological pH.
Substituent Effects on Bioactivity: Fluorinated benzyl analogs (e.g., 957299-26-2 ) show enhanced membrane permeability due to fluorine’s electronegativity and small atomic radius.
Synthetic Accessibility :
- Nitro-substituted pyrazoles are often synthesized via nitration of chloropyrazole precursors under controlled conditions .
- Methylpyrazole substituents are introduced via alkylation or Suzuki-Miyaura coupling .
Thermodynamic Stability :
- The nitro group in the target compound may reduce thermal stability compared to amine analogs, as nitro groups can decompose exothermically at elevated temperatures .
Biological Activity
4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. In a study evaluating various pyrazole derivatives, including this compound, the minimum inhibitory concentration (MIC) was determined against various pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other Derivative | 0.22 | Escherichia coli |
The compound showed significant inhibition against Staphylococcus aureus, with an MIC of 0.25 µg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown effectiveness against various cancer cell lines, including breast and lung cancers.
Case Study: Anticancer Efficacy
In a study examining the antiproliferative effects of pyrazole derivatives, this compound was evaluated for its cytotoxic effects on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines.
Results:
- MDA-MB-231 Cell Line: IC50 = 15 µM
- A549 Cell Line: IC50 = 20 µM
These results suggest that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .
Table 2: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15 |
| This compound | A549 | 20 |
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
The anti-inflammatory activity is primarily attributed to the ability of the compound to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that derivatives similar to this compound can significantly reduce inflammation markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
